
Medica 16
Cat. No. B1663736
Key on ui cas rn:
87272-20-6
M. Wt: 342.5 g/mol
InChI Key: HYSMCRNFENOHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04634795
Procedure details


A mixture of 17.0 g of the tetra-ester of Example 1 and 300 ml of a 25% aqueous KOH solution was heated in an oil bath to reflux temperature and the mixture was refluxed until the organic phase has completely disappeared (about 48 hours). The aqueous solution was then cooled to room temperature, extracted with ether, further cooled by the addition of ice and acidified with concentrated aqueous hydrochloric acid, whereupon a solid precipitate was formed consisting of the corresponding tetracarboxylic acid. This solid precipitate was dissolved in diethyl ether and the solution dried over anhydrous magnesium sulfate, filtered and evaporated to dryness. The tetracarboxylic acid residue was decarboxylated by heating to 150°-160° C. on an oil bath until evolution of carbon dioxide was no longer observed. The crude product was cooled and recrystallized from a mixture of chloroform and petroleum ether (40°-60° C.). The pure product was obtained at a yield of 5.5 g.
Name
tetra-ester
Quantity
17 g
Type
reactant
Reaction Step One


[Compound]
Name
tetracarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4]([CH:6](C(OCC)=O)[C:7]([CH3:33])([CH3:32])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([CH3:31])([CH3:30])[CH:19](C(OCC)=O)[C:20]([O:22]CC)=[O:21])=[O:5])C.[OH-].[K+]>C(OCC)C>[CH3:30][C:18]([CH3:31])([CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][C:7]([CH3:33])([CH3:32])[CH2:6][C:4]([OH:5])=[O:3])[CH2:19][C:20]([OH:22])=[O:21] |f:1.2|
|
Inputs


Step One
|
Name
|
tetra-ester
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C(C(CCCCCCCCCCC(C(C(=O)OCC)C(=O)OCC)(C)C)(C)C)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Two
[Compound]
|
Name
|
tetracarboxylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated in an oil bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed until the organic phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(about 48 hours)
|
|
Duration
|
48 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
further cooled by the addition of ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was formed
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the solution dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating to 150°-160° C. on an oil bath until evolution of carbon dioxide
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The crude product was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from a mixture of chloroform and petroleum ether (40°-60° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pure product was obtained at a yield of 5.5 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(CC(=O)O)(CCCCCCCCCCC(CC(=O)O)(C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
